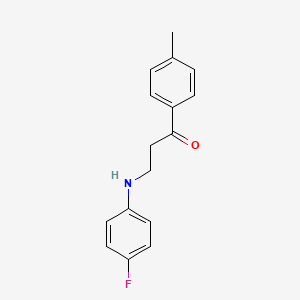

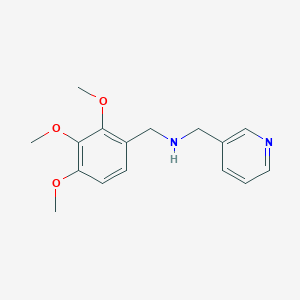

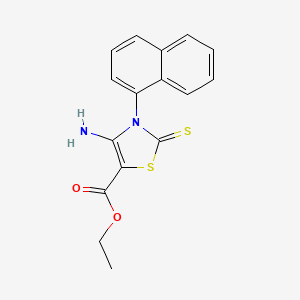

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of furan and pyrazole derivatives typically involves multi-step organic reactions. For instance, one study describes the synthesis of a series of compounds starting from 2-acetylfuran, which undergoes Claisen-Schmidt condensation with different aromatic aldehydes to yield prop-2-en-1-ones. These intermediates are then cyclized with hydroxylamine hydrochloride to form 4,5-dihydro-1,2-oxazole derivatives, which are further reacted in a Mannich reaction to produce the desired piperazine compounds . Another study reports the synthesis of pyrazoline derivatives by cyclizing -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and Mass spectrometry. For example, the structure of a thiazolidin-4-one derivative was elucidated and confirmed by X-ray powder diffraction (XRPD), revealing a triclinic space group and specific bond angles and lengths . Another study describes the molecular structure of a pyrazole derivative, where the furan ring is disordered over two positions, and the molecule exhibits chirality .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not extensively discussed in the provided papers. However, the synthesis processes imply that these molecules can participate in various organic reactions, such as condensation, cyclization, and Mannich reactions, which are fundamental in constructing the complex structures of these derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural data and the conditions used for their synthesis. The antibacterial activity of some pyrazoline derivatives was evaluated, with certain compounds showing promising results against both Gram-positive and Gram-negative bacteria . Another study found that novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation, which is relevant to Parkinson's disease . The crystal structure analysis provides insights into the solid-state properties, such as intermolecular interactions and packing, which can influence the compound's stability and reactivity .

Scientific Research Applications

Overview of Pyrazole and Furan Compounds in Medicinal Chemistry

Pyrazole and furan derivatives play a significant role in medicinal chemistry due to their wide range of biological activities. Pyrazoles, with their unique nitrogen-containing five-membered ring structures, serve as key components in many biologically active compounds. These compounds exhibit various pharmacological properties such as anti-inflammatory, analgesic, and antimicrobial activities. The synthesis and modification of these heterocyclic compounds are of great interest for developing new therapeutic agents.

Furan derivatives, on the other hand, are crucial for their bioactive properties and are utilized in drug design as structural units. The importance of furan-2-yl and related substituents in medicinal chemistry is highlighted by their presence in numerous drugs and pharmaceutical compounds. These compounds are often evaluated for their antiviral, antitumor, and antimycobacterial actions among other therapeutic applications.

Synthetic Approaches and Biological Activities

The synthesis of pyrazole derivatives involves various strategies to introduce different substituents, aiming to enhance their biological activities. Among them, 2-furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine can be considered a compound of interest due to its structural features that may contribute to specific biological activities. These activities are closely related to the functional groups attached to the pyrazole ring, which can significantly influence the compound's pharmacological profile.

Research into furan-containing nucleobases and nucleosides shows the potential of furan derivatives in the development of new therapeutic agents. These studies reveal how the bioisosteric replacement of aryl substituents with furan analogues can affect the biological activities of these compounds, offering insights into drug design strategies that leverage the unique properties of furans.

Implications for Drug Development

The exploration of compounds like 2-furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine in scientific research underscores the continuous search for novel therapeutic agents with improved efficacy and safety profiles. The combination of pyrazole and furan moieties in a single molecule presents a promising approach to discovering drugs with potent and selective actions against various diseases. Ongoing research and development efforts are essential to fully understand the therapeutic potential of these compounds and to translate their unique chemical properties into clinical benefits.

For a comprehensive review on the pharmacological properties of pyrazoles, see: A Comprehensive Review on Pyrazole and It’s Pharmacological Properties.

For insights into the significance of furan derivatives in medicinal chemistry, refer to: Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues.

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties .

Mode of Action

It’s worth noting that furan derivatives have been recognized for their remarkable therapeutic efficacy .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives have been recognized for their remarkable therapeutic efficacy .

properties

IUPAC Name |

2-(furan-2-ylmethyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDJKHAMSFTBPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360121 |

Source

|

| Record name | 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine | |

CAS RN |

4394-27-8 |

Source

|

| Record name | 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)